molecular formula C9H16N4O2 B3055472 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester CAS No. 64953-16-8

2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester

Cat. No.: B3055472
CAS No.: 64953-16-8
M. Wt: 212.25 g/mol
InChI Key: PCQOYKMXMUSKMM-UHFFFAOYSA-N
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Description

2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester is a chemical compound with the molecular formula C9H16N4O2. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester typically involves the reaction of 2H-Tetrazole-5-acetic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The tetrazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester can be compared with other similar compounds, such as:

    2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-: This compound lacks the ester group and has a carboxylic acid group instead.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

ethyl 2-(2-tert-butyltetrazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-5-15-8(14)6-7-10-12-13(11-7)9(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQOYKMXMUSKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(N=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521342
Record name Ethyl (2-tert-butyl-2H-tetrazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64953-16-8
Record name Ethyl (2-tert-butyl-2H-tetrazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2H-tetrazol-5-yl)-acetic acid ethyl ester (2.0 g, 13 mmol) in 2-methyl-propan-2-ol (2.6 mL) and trifluoroacetic acid (6 mL) was added concentrated sulfuric acid (0.35 mL, 6.4 mmol) and the reaction was stirred at room temperature for 12 h. Ethyl acetate was added and the solution was neutralized by addition of an aqueous sodium hydroxide solution (2 N). The solution was extracted several times with ethyl acetate, and the organic layers were combined, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel column chromatography to provide (2-tert-butyl-2H-tetrazol-5-yl)-acetic acid ethyl ester (2.0 g, 52% yield).
Quantity
2 g
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reactant
Reaction Step One
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0.35 mL
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reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester
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2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester
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